molecular formula C12H18ClN B1472026 Cyclobutyl(o-tolyl)methanamine hydrochloride CAS No. 1864063-38-6

Cyclobutyl(o-tolyl)methanamine hydrochloride

Cat. No. B1472026
CAS RN: 1864063-38-6
M. Wt: 211.73 g/mol
InChI Key: AIFMABMXUUIBDX-UHFFFAOYSA-N
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Description

Cyclobutyl(o-tolyl)methanamine hydrochloride, also known as CBTMA-HCl, is an organic compound used in scientific research. It is a derivative of cyclobutylmethanamine, which is a secondary amine with a cyclobutyl group. CBTMA-HCl has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, such as cancer and Alzheimer’s Disease.

Scientific Research Applications

Organic Synthesis and Catalysis

Cyclobutane rings are integral to developing potential drugs and synthetic intermediates due to their constrained nature, which often makes them challenging to obtain. Research by O'Hara et al. (2019) explored the [2+2] photocycloaddition reaction of S,S-dioxobenzothiophene-2-methanol in microcrystalline powders, demonstrating the cyclobutane rings' formation with high diastereoselectivity and conversions greater than 95%. This work highlights the utility of solid-state chemistry in achieving regio- and diastereoselectivity in cyclobutane formations, which could be relevant for the synthesis and application of cyclobutyl(o-tolyl)methanamine hydrochloride derivatives (O'Hara et al., 2019).

Satoh et al. (2011) described the synthesis of multi-substituted cyclobutanes and alkylidenecyclobutanes by treating 1-chlorocyclobutyl p-tolyl sulfoxides with Grignard reagents to produce cyclobutylmagnesium carbenoids. These carbenoids reacted with several nucleophiles to yield cyclobutanes, illustrating the versatility of cyclobutyl compounds in organic synthesis (Satoh et al., 2011).

Material Science

In the realm of material science, cyclobutane derivatives have been explored for their potential in creating novel polymeric materials. Hyun et al. (2006) discussed the synthesis of cyclolinear polycarbosilane polymers with tolyl groups attached to the main chain Si atoms, which were further modified to introduce poly(methyl methacrylate) (PMMA) or polystyrene (PS) side chains. This "grafting onto" and "grafting from" strategies highlight the potential of cyclobutane derivatives in the design of advanced materials with specific properties (Hyun et al., 2006).

Mechanism of Action

Target of Action

Cyclobutyl(o-tolyl)methanamine hydrochloride is a complex organic compound that has potential antibacterial properties . The primary targets of Cyclobutyl(o-tolyl)methanamine hydrochloride are bacteria that cause urinary tract infections . These bacteria are responsible for the infection and inflammation in the urinary tract, leading to symptoms such as pain, discomfort, and frequent urination .

Mode of Action

Cyclobutyl(o-tolyl)methanamine hydrochloride interacts with its bacterial targets by undergoing a chemical reaction in the acidic environment of the urine . This reaction leads to the formation of formaldehyde, a compound with antibacterial properties . The formaldehyde then interacts with the bacteria, disrupting their growth and multiplication .

Biochemical Pathways

The action of Cyclobutyl(o-tolyl)methanamine hydrochloride affects the biochemical pathways involved in bacterial growth and reproduction . By producing formaldehyde, it disrupts the normal functioning of these pathways, leading to the death of the bacteria . The downstream effects include the reduction of bacterial load in the urinary tract, alleviating the symptoms of the infection .

Pharmacokinetics

The pharmacokinetics of Cyclobutyl(o-tolyl)methanamine hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the bioavailability of this compound can be influenced by factors such as the acidity of the urine, which is necessary for its activation .

Result of Action

The result of the action of Cyclobutyl(o-tolyl)methanamine hydrochloride at the molecular and cellular level is the disruption of bacterial growth and multiplication . This leads to a decrease in the number of bacteria in the urinary tract, thereby reducing the symptoms of the infection .

Action Environment

The action, efficacy, and stability of Cyclobutyl(o-tolyl)methanamine hydrochloride are influenced by environmental factors, particularly the acidity of the urine . The compound is activated in an acidic environment, which allows it to produce formaldehyde and exert its antibacterial effects . Therefore, factors that affect urine acidity, such as diet and hydration status, can influence the action of Cyclobutyl(o-tolyl)methanamine hydrochloride .

properties

IUPAC Name

cyclobutyl-(2-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10;/h2-3,5,8,10,12H,4,6-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFMABMXUUIBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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